

An In-depth Technical Guide to 3-Bromo-2-isopropoxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-isopropoxypyridine**

Cat. No.: **B1291406**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-2-isopropoxypyridine**, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. The document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its potential reactivity, particularly in cross-coupling reactions relevant to drug discovery. Due to the limited availability of direct experimental data, this guide leverages information from closely related analogs to provide a thorough and practical resource for researchers.

Chemical Structure and Properties

3-Bromo-2-isopropoxypyridine is a substituted pyridine ring bearing a bromine atom at the 3-position and an isopropoxy group at the 2-position. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Physicochemical and Spectroscopic Data for **3-Bromo-2-isopropoxypyridine**

Property	Value	Source
Molecular Formula	$C_8H_{10}BrNO$	PubChem[1]
Molecular Weight	216.07 g/mol	PubChem[1]
Canonical SMILES	<chem>CC(C)OC1=NC=CC=C1Br</chem>	PubChem[1]
InChIKey	UHQQS DAMSSVOQU- UHFFFAOYSA-N	PubChem[1]
Appearance	Not specified (likely a liquid or low-melting solid)	Inferred
Boiling Point	No data available	
Melting Point	No data available	
Solubility	No data available (expected to be soluble in common organic solvents)	Inferred
Predicted 1H -NMR	Signals expected for the isopropoxy group (a septet and a doublet) and three aromatic protons on the pyridine ring.	Inferred from related structures
Predicted ^{13}C -NMR	Signals expected for the isopropyl group carbons and five distinct signals for the pyridine ring carbons.	Inferred from related structures
Predicted IR Spectrum	Characteristic peaks for C-H (aliphatic and aromatic), C-O (ether), and C-N stretching, as well as C-Br stretching.	Inferred from related structures
Mass Spectrometry (Predicted)	$[M+H]^+$: 216.0019, $[M+Na]^+$: 237.9838	PubChem[1]

Synthesis of 3-Bromo-2-isopropoxypyridine

A common and effective method for the synthesis of **3-Bromo-2-isopropoxypyridine** is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-bromo-2-hydroxypyridine with an isopropyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

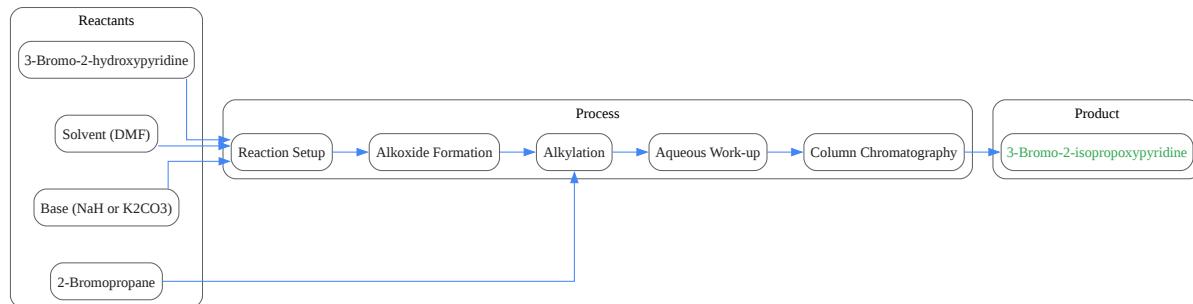
Materials:

- 3-Bromo-2-hydroxypyridine
- 2-Bromopropane (or 2-iodopropane)
- Sodium hydride (NaH) or Potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2-hydroxypyridine (1.0 equivalent).
- Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.
- Base Addition: Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. If using potassium carbonate, it can be added directly with the starting material.
- Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.
- Alkylating Agent Addition: Slowly add 2-bromopropane (1.2 equivalents) to the reaction mixture.

- Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Quench the reaction by the slow addition of water.
 - Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
 - Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **3-Bromo-2-isopropoxypyridine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Bromo-2-isopropoxypyridine** via Williamson ether synthesis.

Reactivity and Applications in Drug Development

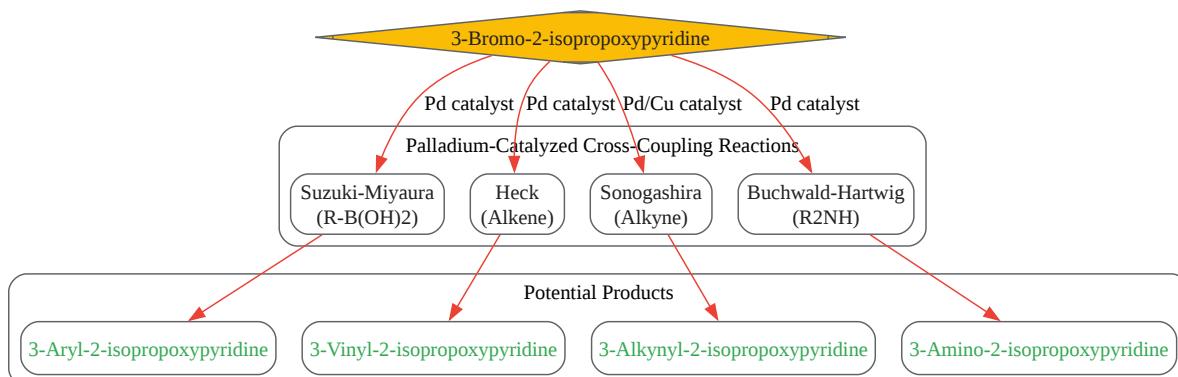
The chemical reactivity of **3-Bromo-2-isopropoxypyridine** is primarily dictated by the presence of the bromine atom on the electron-deficient pyridine ring. This makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position of the pyridine ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon or carbon-heteroatom bonds.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-pyridine structures.
- Heck Coupling: Reaction with alkenes to introduce a vinyl group.
- Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.
- Buchwald-Hartwig Amination: Reaction with amines to form 3-aminopyridine derivatives.
- Stille Coupling: Reaction with organostannanes.

The 2-isopropoxy group can influence the reactivity of the C-Br bond through steric and electronic effects. It may also serve as a coordinating group for the metal catalyst, potentially influencing the regioselectivity and efficiency of the reaction.



[Click to download full resolution via product page](#)

Caption: Potential cross-coupling reactions of **3-Bromo-2-isopropoxypyridine**.

Role in Drug Discovery

The pyridine scaffold is a common motif in many approved drugs. The ability to functionalize the 3-position of the 2-alkoxypyridine core through the reactions described above makes **3-Bromo-2-isopropoxypyridine** a valuable intermediate for generating libraries of novel compounds for lead discovery and optimization. The isopropoxy group can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability.

Safety and Handling

As with any chemical reagent, **3-Bromo-2-isopropoxypyridine** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-2-isopropoxypyridine is a versatile building block with significant potential in organic synthesis and drug development. Its utility stems from the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 3-position of the pyridine ring. While direct experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis and application based on established chemical principles and data from closely related analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. community.wvu.edu [community.wvu.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-2-isopropoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291406#3-bromo-2-isopropoxypyridine-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com